molecular formula C15H11NO2 B026406 Methyl 9-acridinecarboxylate CAS No. 5132-81-0

Methyl 9-acridinecarboxylate

Cat. No. B026406
Key on ui cas rn: 5132-81-0
M. Wt: 237.25 g/mol
InChI Key: PGWHWYBRRVQFCI-UHFFFAOYSA-N
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Patent
US09096565B2

Procedure details

A solution of acridine-9-carboxylic acid 81 (2.0 g, 8.96 mmol), methyl iodide (3.82 g, 26.9 mmol) and potassium carbonate (4.95 g, 35.8 mmol) in DMF (25 mL) was stirred at room temperature for 3 h then diluted with brine and extracted with EtOAc. The combined organic layers were dried over Na2SO4, filtered and concentrated to afford compound 82 (1.65 g, 78%) as a light yellow solid. LRMS (ESI): (calc) 237.25 (found) 238.2 (MH)+
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.82 g
Type
reactant
Reaction Step One
Quantity
4.95 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[C:5](=[N:6][C:7]3[C:12]([C:13]=2[C:15]([OH:17])=[O:16])=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:4]=[CH:3][CH:2]=1.CI.[C:20](=O)([O-])[O-].[K+].[K+]>CN(C=O)C.[Cl-].[Na+].O>[CH:11]1[C:12]2[C:7](=[N:6][C:5]3[C:14]([C:13]=2[C:15]([O:17][CH3:20])=[O:16])=[CH:1][CH:2]=[CH:3][CH:4]=3)[CH:8]=[CH:9][CH:10]=1 |f:2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1=CC=CC2=NC3=CC=CC=C3C(=C12)C(=O)O
Name
Quantity
3.82 g
Type
reactant
Smiles
CI
Name
Quantity
4.95 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC2=NC3=CC=CC=C3C(=C12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.65 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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